molecular formula C20H23N3O B2367805 1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea CAS No. 941988-18-7

1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea

Cat. No.: B2367805
CAS No.: 941988-18-7
M. Wt: 321.424
InChI Key: OJBZVHJZSDWQEE-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.424. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Biological Activity

The title compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has been synthesized and characterized through various spectroscopic techniques. The compound's structure was confirmed by H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. Notably, its antitumor activity was explored through MTT assay, and interactions with the active site residues were analyzed through docking into CDK4 protein, demonstrating potential therapeutic implications (Hu et al., 2018).

Chemical Synthesis and Characterization

A series of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and characterized. The structural confirmation was performed using spectral and elemental analysis. These molecules exhibited potent in vitro inhibitory potential against the urease enzyme and demonstrated competitive inhibition with a Ki value of 0.003 μM. Hemolytic study indicated their mild cytotoxicity, positioning these molecules as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).

Rheology and Gelation Properties

The compound 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at specific pH levels. The morphology and rheology of these gels can be tuned by changing the identity of the anion, highlighting a method for manipulating the gels' physical properties (Lloyd & Steed, 2011).

Inhibition Activity

Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized, and their structures were confirmed through NMR spectra and elemental analyses. These compounds exhibited excellent inhibition activity to acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic use (Pejchal et al., 2011).

Corrosion Inhibition

The 1,3,5-triazinyl urea derivatives were evaluated as corrosion inhibitors for mild steel in acidic conditions. Their effectiveness was demonstrated through various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. The results confirmed the strong adsorption of these molecules on the steel surface, leading to efficient corrosion inhibition (Mistry et al., 2011).

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-2-23-15-18(17-12-6-7-13-19(17)23)22-20(24)21-14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13,15H,2,8,11,14H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBZVHJZSDWQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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